molecular formula C36H32N2O2SSi B12060496 N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide

N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide

Cat. No.: B12060496
M. Wt: 584.8 g/mol
InChI Key: YFMSVSWQTBPEIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The benzothiazole is then functionalized with a tert-butyldiphenylsilyloxy group and subsequently coupled with a benzamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.

    Hydrolysis: The silyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide exerts its effects involves its ability to interact with specific ions or molecules. For example, in the colorimetric determination of fluoride, the compound forms a complex with fluoride ions, resulting in a color change that can be measured spectrophotometrically . The molecular targets and pathways involved depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide can be compared with other benzothiazole derivatives and silyloxy-substituted compounds. Similar compounds include:

    2-Benzothiazolyl-4-phenylbenzamide: Lacks the silyloxy group, making it less effective in certain analytical applications.

    4-(tert-Butyldiphenylsilyloxy)phenylbenzamide: Does not contain the benzothiazole moiety, limiting its use in specific chemical reactions.

    N-(2-Benzothiazolyl)benzamide: A simpler structure that may not provide the same level of specificity in certain applications.

The uniqueness of this compound lies in its combined structural features, which enhance its reactivity and specificity in various scientific and industrial applications.

Biological Activity

N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₃₆H₃₂N₂O₂SSi
  • Molecular Weight : 584.8 g/mol
  • CAS Number : 1241962-97-9

The structural complexity of this compound is significant, as it incorporates both benzothiazole and a tert-butyldiphenylsilyloxy moiety, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, particularly focusing on its ability to induce apoptosis through procaspase-3 activation.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures can exhibit significant anticancer activity. For instance, a study identified a series of benzothiazole derivatives that showed selective cytotoxicity against cancer cell lines such as U937 (human lymphoma) and MCF-7 (human breast adenocarcinoma) .

CompoundIC₅₀ (μM)SelectivityMechanism
8j5.2HighProcaspase-3 activation
8k6.6HighProcaspase-3 activation
PAC-1-ControlProcaspase-3 activation

The above table summarizes the potency and selectivity of certain derivatives compared to PAC-1, a known procaspase-3 activator. The presence of the benzothiazole moiety was crucial for enhancing anticancer activity and selectivity against cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve the activation of procaspase-3, leading to apoptosis in cancer cells. This is supported by findings that show compounds like 8j and 8k can activate procaspase-3 effectively, suggesting that they may induce apoptosis through a caspase-dependent pathway .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzothiazole derivatives. The following characteristics have been noted:

  • Benzothiazole Moiety : Essential for anticancer activity.
  • Lipophilicity : Modifications affecting hydrophobicity can influence cellular uptake and efficacy.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.

Case Studies

A notable case study involved the evaluation of several benzothiazole derivatives in zebrafish embryos to assess their toxicity and apoptotic effects in vivo. This model provided insights into the potential therapeutic window for these compounds while highlighting their safety profile .

Properties

Molecular Formula

C36H32N2O2SSi

Molecular Weight

584.8 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-[tert-butyl(diphenyl)silyl]oxyphenyl]benzamide

InChI

InChI=1S/C36H32N2O2SSi/c1-36(2,3)42(28-17-9-5-10-18-28,29-19-11-6-12-20-29)40-32-24-23-27(37-34(39)26-15-7-4-8-16-26)25-30(32)35-38-31-21-13-14-22-33(31)41-35/h4-25H,1-3H3,(H,37,39)

InChI Key

YFMSVSWQTBPEIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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